The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been analyzed. This analysis reveals two independent molecules (A and B) with similar conformations in the asymmetric unit []. Both molecules exhibit a chair conformation of the piperazine ring. The dihedral angles between the piperazine ring and the benzene ring are 30.8° (molecule A) and 30.6° (molecule B) [].
Antitumor Activity: A derivative of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid, namely O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K), has demonstrated potent antitumor activity in vitro and in vivo []. JS-K inhibits the proliferation of HL-60 human leukemia cells and exhibits activity against various cancers in animal models, including leukemia, prostate cancer, and liver cancer [].
Lysophosphatidic Acid Receptor 1 (LPAR1) Antagonism: Research has led to the development of 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid (compound 18), a selective LPAR1 antagonist []. This compound, structurally distinct from other known LPAR1 antagonists, shows oral activity in a mouse model of LPA-induced skin vascular leakage [], potentially suggesting its use in studying fibrotic diseases.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1